molecular formula C20H10Cl2O5 B058168 2',7'-Dichlorofluorescein CAS No. 76-54-0

2',7'-Dichlorofluorescein

Cat. No.: B058168
CAS No.: 76-54-0
M. Wt: 401.2 g/mol
InChI Key: VFNKZQNIXUFLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dichlorofluorescein is an organic dye belonging to the fluorescein family, characterized by the substitution of chlorine atoms at the 2 and 7 positions. It is widely used as an oxidation-sensitive fluorescent probe, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

2’,7’-Dichlorofluorescein (DCF) is primarily used as a probe for the detection of reactive oxygen species (ROS) and nitric oxide (NO) within cells . The primary targets of DCF are therefore ROS and NO, which play crucial roles in various cellular processes, including cell signaling, immune response, and apoptosis .

Mode of Action

DCF is a cell-permeable non-fluorescent probe that can easily cross cell membranes . Once inside the cell, it undergoes de-esterification by intracellular esterases . Upon oxidation, typically by ROS or NO, DCF is converted into a highly fluorescent compound, 2’,7’-dichlorofluorescein . This fluorescence can be detected and quantified, providing a measure of the level of ROS and NO within the cell .

Biochemical Pathways

DCF primarily interacts with the oxidative stress pathways within the cell . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to counteract or detoxify their harmful effects through neutralization by antioxidants . DCF, as a probe, is oxidized by ROS, and this oxidation is a key step in the pathways that lead to the generation of the fluorescent compound that can be detected .

Pharmacokinetics

Given its use as a cell-permeable probe, it can be inferred that it has good bioavailability, as it can cross cell membranes and enter cells . Once inside the cell, it is metabolized (de-esterified) by intracellular esterases .

Result of Action

The primary result of DCF action is the generation of a fluorescent signal that corresponds to the level of ROS and NO within the cell . This allows for the quantification of these species and provides a measure of oxidative stress within the cell . Therefore, DCF is a valuable tool in research areas such as toxicology, pharmacology, and cell biology, where understanding the role of ROS and NO is of importance .

Action Environment

The action of DCF can be influenced by various environmental factors. For instance, the presence of other reactive species or antioxidants in the cell can impact the level of ROS and NO, and thus the fluorescence signal generated by DCF . Furthermore, factors such as pH and temperature could potentially affect the stability and efficacy of DCF . .

Biochemical Analysis

Biochemical Properties

2’,7’-Dichlorofluorescein interacts with various enzymes, proteins, and other biomolecules. It is predominantly used to detect reactive oxygen species (ROS) intermediates and quantify the overall oxidative stress in cells . The non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2). The non-fluorescent DCFH2 is subsequently oxidized by reactive transients to form the fluorescent 2’,7’-dichlorofluorescein .

Cellular Effects

2’,7’-Dichlorofluorescein has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used to measure ROS formation in cells, which is a key component of the cell’s response to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 2’,7’-Dichlorofluorescein involves its transformation within the cell. It is de-esterified intracellularly and turns to highly fluorescent 2’,7’-dichlorofluorescein upon oxidation . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 2’,7’-Dichlorofluorescein change over time in laboratory settings. It has been observed that the internal signal for H2O2 develops more rapidly than the external apoplastic signal . Furthermore, the stability of 2’,7’-Dichlorofluorescein in cell culture medium relies on medium composition .

Transport and Distribution

2’,7’-Dichlorofluorescein is transported and distributed within cells and tissues. It is known that the non-fluorescent 2’,7’-Dichlorofluorescein diacetate (DCFH-DA) crosses the plasma membrane and is deacetylated by cytosolic esterases to 2’,7’-dichlorodihydrofluorescein (DCFH2)

Subcellular Localization

It is known that major accumulation of the compound, after being transformed into its fluorescent form, is detected in endomembrane, cytoplasmic, and nuclear compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,7’-Dichlorofluorescein can be synthesized through the chlorination of fluorescein. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 7 positions .

Industrial Production Methods: Industrial production of 2’,7’-Dichlorofluorescein involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2’,7’-Dichlorofluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’,7’-Dichlorofluorescein is unique due to its high sensitivity to oxidation and its ability to provide quantitative measurements of reactive oxygen species. Its chlorinated structure enhances its stability and fluorescence properties compared to non-chlorinated analogs .

Properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNKZQNIXUFLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058798
Record name 2′,7′-Dichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2',7'-Dichlorofluorescein
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

76-54-0
Record name 2′,7′-Dichlorofluorescein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',7'-Dichlorofluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2′,7′-Dichlorofluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',7'-DICHLOROFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56NQM5UZT1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2',7'-Dichlorofluorescein
Reactant of Route 2
2',7'-Dichlorofluorescein
Reactant of Route 3
2',7'-Dichlorofluorescein
Reactant of Route 4
2',7'-Dichlorofluorescein
Reactant of Route 5
2',7'-Dichlorofluorescein
Reactant of Route 6
2',7'-Dichlorofluorescein
Customer
Q & A

ANone: 2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a non-fluorescent compound that readily penetrates cells. Once inside, cellular esterases cleave the acetate groups, trapping the non-fluorescent this compound (DCFH) within the cell. ROS, particularly hydrogen peroxide (H2O2), oxidize DCFH to DCF, which emits green fluorescence detectable by various methods like flow cytometry and fluorescence microscopy. [, , , , , , ]

ANone: While widely used, DCFH-DA has limitations. It's not specific to H2O2 and can be oxidized by other ROS and reactive nitrogen species. Additionally, the assay's sensitivity can be influenced by factors like probe concentration, cell type, and exposure time. [, , ]

ANone: Yes, some antioxidants, like Trolox (a vitamin E analog), can directly oxidize this compound even at physiological pH, leading to potential overestimation of ROS levels. Other antioxidants may interact with the assay differently, necessitating careful experimental design and interpretation of results. []

ANone: The molecular formula of this compound is C20H10Cl2O5, and its molecular weight is 401.2 g/mol.

ANone: While the provided research doesn't extensively cover DCF's stability in various solvents, it does highlight its use in different biological buffers and media. [, , , ] Researchers should perform appropriate stability tests for their specific applications.

ANone: The research papers provided focus on DCF's application as a fluorescent probe and don't indicate any intrinsic catalytic properties.

ANone: One study investigates the coherent control of two-photon fluorescence (TPF) of this compound using shaped femtosecond pulses. [] This demonstrates the potential for using computational methods to investigate DCF's photophysical properties.

ANone: The provided research primarily focuses on utilizing DCF and DCFH-DA as tools to investigate biological processes, particularly oxidative stress. The studies do not provide information on the above-mentioned aspects related to DCF's pharmaceutical development, regulatory compliance, or other applications.

ANone: While the provided research doesn't offer a historical overview, DCF's application as a fluorescent probe for ROS detection has become increasingly popular in various research areas, including cell biology, toxicology, and drug discovery. [1-25]

ANone: The provided research demonstrates the application of DCF in diverse fields like:

  • Cell Biology: Understanding the role of oxidative stress in cell signaling and apoptosis. [, , , , , ]
  • Toxicology: Assessing the neurotoxic effects of heavy metals like methylmercury and trimethyltin. []
  • Immunology: Investigating the impact of oxidative stress on immune cell function and inflammation. [, , , ]
  • Plant Biology: Studying the role of ROS in plant development and stress response. []
  • Drug Discovery: Evaluating the efficacy of antioxidant compounds and exploring potential therapeutic targets. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.